1-cyclopropyl-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

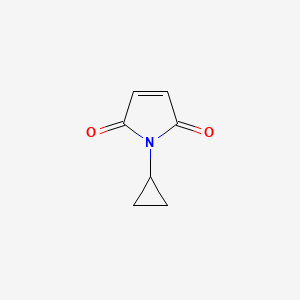

1-Cyclopropyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.136 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopropyl group and two keto groups at positions 2 and 5. It is used in various biochemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 1-cyclopropyl-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid . This reaction typically occurs in water at 60°C for about 5 hours, yielding the desired product in good to excellent yields (40-95%).

Análisis De Reacciones Químicas

1-Cyclopropyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-1H-pyrrole-2,5-dione is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in proteomics research to study protein interactions and functions.

Industry: It is employed in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, leading to various biochemical effects.

Comparación Con Compuestos Similares

1-Cyclopropyl-1H-pyrrole-2,5-dione can be compared to other similar compounds such as:

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: This compound has an aldehyde group instead of the keto groups, leading to different reactivity and applications.

This compound derivatives: Various derivatives with different substituents on the pyrrole ring exhibit diverse biological activities and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.

Actividad Biológica

1-Cyclopropyl-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a cyclopropyl substituent and two keto groups at the 2 and 5 positions. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been reported to exhibit anti-inflammatory and antimicrobial properties, largely through the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) . The compound's ability to modulate protein interactions is also significant in the context of cellular signaling.

Anti-inflammatory Activity

Research indicates that derivatives of this compound demonstrate anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, one study showed that certain derivatives reduced the secretion of TNF-α and other inflammatory markers in macrophage cell lines .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Several derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections .

Cholesterol Absorption Inhibition

A notable study synthesized several derivatives of 1H-pyrrole-2,5-dione as cholesterol absorption inhibitors. One derivative was found to inhibit cholesterol absorption more effectively than the standard drug ezetimibe, showcasing its potential in managing hypercholesterolemia .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Investigated the anti-inflammatory effects of various derivatives | Significant reduction in TNF-α secretion |

| Study 2 | Evaluated antimicrobial properties against bacterial strains | Effective against Gram-positive and Gram-negative bacteria |

| Study 3 | Assessed cholesterol absorption inhibition | Superior activity compared to ezetimibe |

Toxicity Assessment

While exploring the biological activities, toxicity assessments are crucial. In vitro studies indicated that certain derivatives of this compound exhibited low cytotoxicity at therapeutic doses. For example, one study reported that compounds did not induce apoptosis or necrosis at concentrations up to 100 µg/mL .

Propiedades

IUPAC Name |

1-cyclopropylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJALBKKIIRSGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363965 |

Source

|

| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28001-33-4 |

Source

|

| Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.